8,8-difluoro-5-azaspiro[3.4]octane hydrochloride
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Overview
Description
8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of fluorine atoms in the molecule often enhances its metabolic stability and bioavailability, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-difluoro-5-azaspiro[3.4]octane hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. For instance, a precursor containing a nitrogen atom and a suitable leaving group can undergo intramolecular nucleophilic substitution to form the spirocyclic core.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination reactions. Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used under controlled conditions to achieve selective fluorination.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms or other substituents can be replaced by nucleophiles.
Oxidation and Reduction: The nitrogen atom in the spirocyclic ring can undergo oxidation to form N-oxides or reduction to form amines.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azides or nitriles, while oxidation can produce N-oxides.
Scientific Research Applications
8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Chemical Biology: The compound is used as a probe to study biological pathways involving spirocyclic structures.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which 8,8-difluoro-5-azaspiro[3.4]octane hydrochloride exerts its effects is primarily through interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, often involving hydrogen bonding and hydrophobic interactions. The spirocyclic structure provides rigidity, which can improve selectivity and potency.
Comparison with Similar Compounds
Similar Compounds
- 8,8-Difluoro-5-azaspiro[3.5]nonane hydrochloride
- 8,8-Difluoro-5-azaspiro[3.3]heptane hydrochloride
Uniqueness
8,8-Difluoro-5-azaspiro[3.4]octane hydrochloride is unique due to its specific ring size and the positioning of the fluorine atoms. This configuration can result in distinct pharmacokinetic and pharmacodynamic properties compared to other spirocyclic compounds.
Properties
CAS No. |
2694734-64-8 |
---|---|
Molecular Formula |
C7H12ClF2N |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
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